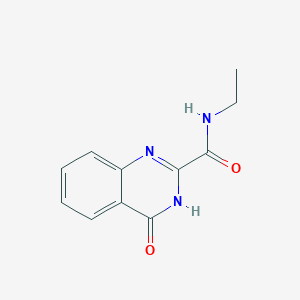![molecular formula C16H19N3OS B3733710 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one](/img/structure/B3733710.png)
2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one
説明
2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PTP or PTP1B inhibitor and is known for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose metabolism.
作用機序
2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor works by inhibiting the activity of this compound, which is a negative regulator of insulin signaling. This compound dephosphorylates insulin receptor substrate (IRS) proteins, which are crucial for the activation of downstream signaling pathways. By inhibiting this compound, this compound inhibitor increases the phosphorylation of IRS proteins, leading to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in glucose metabolism.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, glucose metabolism, and lipid metabolism. In addition, this compound inhibitor has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases, including diabetes, obesity, and cancer.
実験室実験の利点と制限
2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor has several advantages for lab experiments, including its ability to selectively inhibit this compound without affecting other phosphatases. However, this compound inhibitor has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound inhibitor can be toxic at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are several future directions for the research on 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor. One of the most promising areas of research is the development of more potent and selective this compound inhibitors that can be used in clinical settings. In addition, the potential applications of this compound inhibitor in the treatment of neurodegenerative diseases, such as Alzheimer's disease, are currently being explored. Finally, the role of this compound inhibitor in the regulation of other signaling pathways, such as the MAPK/ERK pathway, is also an area of active research.
科学的研究の応用
2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor has been extensively studied for its potential applications in various fields, including diabetes, obesity, cancer, and neurodegenerative diseases. In diabetes and obesity, this compound inhibitor has been shown to improve insulin sensitivity and glucose metabolism by inhibiting this compound, which is known to negatively regulate insulin signaling. In cancer, this compound inhibitor has been shown to inhibit the growth of cancer cells by blocking the activation of certain signaling pathways. In neurodegenerative diseases, this compound inhibitor has been shown to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
2-(phenylsulfanylmethyl)-4-piperidin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16-9-14(12-5-4-8-17-10-12)18-15(19-16)11-21-13-6-2-1-3-7-13/h1-3,6-7,9,12,17H,4-5,8,10-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKFJSMIMVKGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NC(=N2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-cyclopropylethyl)-5-(1-ethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733634.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]acetamide](/img/structure/B3733642.png)
![5-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3733648.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B3733660.png)
![6-{1-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B3733664.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B3733689.png)
![3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B3733695.png)
![3-(1H-indol-3-yl)-N-methyl-N-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl]propanamide](/img/structure/B3733702.png)
![6-methyl-5-[5-(2-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3733719.png)


![N-methyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B3733734.png)